molecular formula C16H23NO B11865207 (2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol

(2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol

Cat. No.: B11865207
M. Wt: 245.36 g/mol
InChI Key: RGBDVMIZXARMHK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol typically involves the reaction of a benzylamine derivative with a cyclic ketone under specific conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production methods for (2-Benzyl-2-azaspiro[4 the compound can be synthesized on a larger scale using similar synthetic routes as those employed in laboratory settings, with adjustments made to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

(2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its spirocyclic structure. This interaction may modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a benzyl group and a hydroxymethyl group within a spirocyclic framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H23NO

Molecular Weight

245.36 g/mol

IUPAC Name

(2-benzyl-2-azaspiro[4.4]nonan-9-yl)methanol

InChI

InChI=1S/C16H23NO/c18-12-15-7-4-8-16(15)9-10-17(13-16)11-14-5-2-1-3-6-14/h1-3,5-6,15,18H,4,7-13H2

InChI Key

RGBDVMIZXARMHK-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2(C1)CCN(C2)CC3=CC=CC=C3)CO

Origin of Product

United States

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